molecular formula C26H35N3O5S2 B2606706 methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-59-6

methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2606706
CAS No.: 449782-59-6
M. Wt: 533.7
InChI Key: CPXUEBDNGNORCQ-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring:

  • A thieno[2,3-c]pyridine core, which provides a rigid bicyclic scaffold.
  • A 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido group at position 2, introducing a sulfonamide-linked aromatic moiety with a piperidine substituent.
  • A methyl ester at position 3, which may serve as a prodrug moiety or influence solubility.

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-16-11-13-29(14-12-16)36(32,33)18-9-7-17(8-10-18)22(30)27-23-20(24(31)34-6)19-15-25(2,3)28-26(4,5)21(19)35-23/h7-10,16,28H,11-15H2,1-6H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXUEBDNGNORCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. Common reagents used in these reactions include various sulfonyl chlorides, amines, and carboxylates. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

1.2.1 Benzamido Group Formation

The benzamido group with a sulfonamide substituent likely arises from:

  • Sulfonation of a benzene ring to form a sulfonyl chloride intermediate.

  • Coupling with 4-methylpiperidine via nucleophilic substitution, as seen in similar sulfonamide syntheses .

1.2.2 Tetramethyl Substitution

The tetramethyl groups (positions 5,5,7,7) suggest alkylation reactions using alkyl halides (e.g., methyl iodide) and bases (e.g., NaH) to introduce methyl groups at specific positions.

1.2.3 Esterification

The methyl ester at position 3 is likely formed via Fischer esterification of the corresponding carboxylic acid using methanol, catalyzed by acids like H₂SO₄.

Thieno[2,3-c]pyridine Core Formation

Reaction TypeKey Reagents/ConditionsReference
Cyclization 1,3-dicarbonyl compounds, amines, TsOH, BuOH
Microwave irradiation BuOH, TsOH, 180°C, 3 h

Sulfonamide Formation

StepReagents/ConditionsReference
Sulfonylation Sulfonyl chloride intermediates
Nucleophilic substitution 4-methylpiperidine, base (e.g., pyridine)

Amidation

StepReagents/ConditionsReference
Coupling agent EDC, DCC, or HATU
Solvent DMF or dichloromethane

Yield and Purity

  • Cyclization reactions (e.g., Gould–Jacobs) report yields up to 98% under optimized conditions .

  • Sulfonamide formation typically achieves high purity via column chromatography .

Critical Parameters

  • Temperature : Microwave irradiation at 180°C enhances reaction efficiency .

  • Catalysts : TsOH or SOCl₂ for cyclization and sulfonation, respectively .

Spectroscopy

  • NMR : Used to confirm regioselectivity and substituent positions (e.g., methyl groups at 5,5,7,7) .

  • Mass spectrometry : Validates molecular weight and confirms substituent identities (e.g., sulfonamide) .

Crystallography

Structural studies (e.g., twist-chair conformations in piperidine derivatives) provide insights into stereochemical outcomes .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, derivatives similar to methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation:

  • Cell Lines Tested : Compounds were screened against various cancer cell lines such as MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
  • Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis through pathways that may involve inhibition of specific kinases like Hsp90 .

Enzyme Modulation

This compound has been shown to interact with various enzymes:

  • G Protein-Coupled Receptor Kinase 2 (GRK2) : The compound acts as an inhibitor of GRK2 by mimicking ATP. This interaction can modulate GPCR signaling pathways crucial for various cellular functions .

Study on Anticancer Activity

A recent study synthesized several thieno[2,3-c]pyridine derivatives and evaluated their anticancer properties. The findings indicated that specific derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity .

Mechanistic Insights

Further investigations have revealed that certain derivatives do not primarily induce apoptosis but rather affect cell cycle progression. This suggests alternative mechanisms of action that could be leveraged for therapeutic purposes .

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds from the evidence share partial structural motifs or functional groups with the target compound.

Thiazolo[3,2-a]pyrimidine Derivatives

Example: Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4h’)
Feature Target Compound Ethyl Derivative (4h’)
Core Structure Thieno[2,3-c]pyridine Benzo[4,5]thiazolo[3,2-a]pyrimidine
Ester Group Methyl at position 3 Ethyl at position 3
Substituents Tetramethyl groups, sulfonamide Fluoro, pyridin-2-yl
Synthetic Yield Not reported 79.1%
Purity Not reported 99.08% (HPLC)

Key Differences :

  • The benzo[4,5]thiazolo[3,2-a]pyrimidine core lacks the sulfur atom in the fused thiophene ring of the target compound.
  • Fluorine and pyridine substituents in 4h’ may enhance polarity compared to the target’s hydrophobic tetramethyl groups .

Thiazolo[3,2-a]pyrimidine Carbonitriles

Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
Feature Target Compound Compound 11b
Core Structure Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine
Functional Groups Methyl ester, sulfonamide Cyano, furan, carbonyl
Synthetic Method Not reported Reflux with chloroacetic acid
Melting Point Not reported 213–215°C

Key Differences :

  • The cyano and furan substituents in 11b introduce electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.

Pyrrolo[2,3-b]pyridine Derivatives

Example: N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k)
Feature Target Compound Compound 8k
Core Structure Thieno[2,3-c]pyridine Pyrrolo[2,3-b]pyridine
Substituents Sulfonamide, methyl ester Methoxybenzamide, dimethoxyphenyl
Purity Not reported 97% (HPLC)

Key Differences :

  • The pyrrolo[2,3-b]pyridine core in 8k is smaller and less sterically hindered than the target’s thienopyridine system.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Feature Target Compound Compound 1l
Core Structure Thieno[2,3-c]pyridine Tetrahydroimidazo[1,2-a]pyridine
Functional Groups Methyl ester, sulfonamide Diethyl ester, cyano, nitro
Melting Point Not reported 243–245°C

Key Differences :

  • The tetrahydroimidazo core in 1l introduces a saturated ring system, likely increasing conformational flexibility compared to the target’s rigid scaffold.
  • Nitro and cyano groups in 1l may confer redox activity absent in the target compound .

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the thieno[2,3-c]pyridine family and features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a piperidine moiety is particularly noteworthy as it often enhances the pharmacological profile of compounds.

1. Antimicrobial Activity

Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains including Streptococcus pneumoniae and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. For example, derivatives of thieno[2,3-c]pyridine have been evaluated for their ability to inhibit cancer cell proliferation in vitro. In particular, certain derivatives demonstrated cytotoxicity against several cancer cell lines . The specific mechanisms may involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

Thieno[2,3-c]pyridine compounds have also been noted for their anti-inflammatory activities. These effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . This property makes them potential candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosine Phosphatase Regulation : It may act as a modulator of tyrosine-protein phosphatases which are critical in various signaling pathways including those involved in cell growth and differentiation .
  • Cell Signaling Pathways : The compound's interaction with specific receptors or enzymes could influence pathways such as the hepatocyte growth factor receptor signaling pathway .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against S. pneumoniae, E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines

Case Study: Anticancer Screening

In a notable study conducted on multicellular spheroids using a drug library screening method, this compound was identified as a promising anticancer agent due to its potent cytotoxicity against specific cancer types .

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